REACTION_SMILES
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[C:36]([OH:37])([CH3:38])([CH3:39])[CH3:40].[CH3:21][c:22]1[nH:23][c:24]2[cH:25][cH:26][c:27]([NH2:31])[cH:28][c:29]2[cH:30]1.[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][cH:7]1)[cH:8][c:9](-[c:11]1[cH:12][n:13][c:14]([C:17]([CH3:18])([CH3:19])[OH:20])[n:15]1[CH3:16])[s:10]2.[Cl:32][CH:33]([Cl:34])[CH3:35]>>[c:2]1([NH:31][c:27]2[cH:26][cH:25][c:24]3[nH:23][c:22]([CH3:21])[cH:30][c:29]3[cH:28]2)[c:3]2[c:4]([n:5][cH:6][cH:7]1)[cH:8][c:9](-[c:11]1[cH:12][n:13][c:14]([C:17]([CH3:18])([CH3:19])[OH:20])[n:15]1[CH3:16])[s:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc2cc(N)ccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(-c2cc3nccc(Cl)c3s2)cnc1C(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1cc2cc(Nc3ccnc4cc(-c5cnc(C(C)(C)O)n5C)sc34)ccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |